Cas no 245064-82-8 (1H-Pyrrolo[2,3-b]pyridine-3-carboxylicacid, 1-(phenylsulfonyl)-, ethyl ester)

1H-Pyrrolo[2,3-b]pyridine-3-carboxylicacid, 1-(phenylsulfonyl)-, ethyl ester structure
245064-82-8 structure
Product Name:1H-Pyrrolo[2,3-b]pyridine-3-carboxylicacid, 1-(phenylsulfonyl)-, ethyl ester
CAS No:245064-82-8
MF:C16H14N2O4S
MW:330.358362674713
CID:245913
PubChem ID:15866757
Update Time:2025-04-19

1H-Pyrrolo[2,3-b]pyridine-3-carboxylicacid, 1-(phenylsulfonyl)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylicacid, 1-(phenylsulfonyl)-, ethyl ester
    • ethyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-3-carboxylate
    • 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLIC ACID, 1-(PHENYLSULFONYL)-, ETHYL ESTER
    • 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid ethyl ester
    • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid,1-(phenylsulfonyl)-,ethyl ester
    • 245064-82-8
    • Ethyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
    • DTXSID10578987
    • Inchi: 1S/C16H14N2O4S/c1-2-22-16(19)14-11-18(15-13(14)9-6-10-17-15)23(20,21)12-7-4-3-5-8-12/h3-11H,2H2,1H3
    • InChI Key: NOORLTYZJWDROA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N1C=C(C(=O)OCC)C2=CC=CN=C12)(=O)=O

Computed Properties

  • Exact Mass: 330.06700
  • Monoisotopic Mass: 330.06742811g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 525
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 86.6Ų

Experimental Properties

  • Density: 1.35
  • Boiling Point: 527.7°C at 760 mmHg
  • Flash Point: 272.9°C
  • Refractive Index: 1.638
  • PSA: 86.64000
  • LogP: 3.53080
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